2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone
Overview
Description
2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone is a synthetic intermediate with the molecular formula C₁₆H₁₄N₂O₆ and a molecular weight of 330.29 g/mol . This compound is primarily used in proteomics research and as an intermediate for the preparation of rhodamine derivatives, which are fluorescent labels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone typically involves the following steps:
Carboxylation: The addition of a carboxyl group to the benzophenone.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzophenones, amino derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of fluorescent dyes and other complex organic molecules.
Biology: In proteomics research for labeling and detecting proteins.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to its use in labeling and detection applications .
Comparison with Similar Compounds
Similar Compounds
4’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone: (CAS 166442-36-0)
5’-Acetamido-2’-carboxy-4-dimethylamino-2-hydroxybenzophenone: (CAS 166442-37-1)
5-[Bromoacetamido]tetramethylrhodamine: (CAS 166442-38-2)
Uniqueness
2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of fluorescent labels sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-17(2)9-3-6-12(14(19)8-9)15(20)11-5-4-10(18(23)24)7-13(11)16(21)22/h3-8,19H,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRWAMBIGMTQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403031 | |
Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166442-35-9 | |
Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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